molecular formula C16H17N3OS2 B7067026 N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide

Cat. No.: B7067026
M. Wt: 331.5 g/mol
InChI Key: UIHXCUVICYCMHF-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, an ethyl-substituted thiophene ring, a cyclopentyl group, and a thiazole ring

Properties

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-2-12-7-11(8-17)16(22-12)19-15(20)14-13(18-9-21-14)10-5-3-4-6-10/h7,9-10H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHXCUVICYCMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(N=CS2)C3CCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, followed by the introduction of the cyano and ethyl groups. The thiazole ring is then constructed through cyclization reactions, and finally, the cyclopentyl group is added via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and electronic components, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparison with Similar Compounds

When compared to similar compounds, N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • N-(3-cyano-5-ethylthiophen-2-yl)-2-(2-oxopyrrolidin-1-yl)butanamide
  • N-(3-cyano-5-ethylthiophen-2-yl)acetamide

These compounds share some structural similarities but differ in their specific substituents and overall reactivity

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